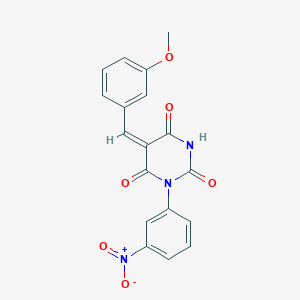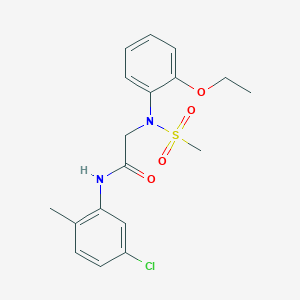
5-(3-methoxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(3-methoxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MBNPT, is a pyrimidine derivative that has gained attention in the scientific community for its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
5-(3-methoxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various scientific fields. In medicine, it has been found to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, it has been shown to have insecticidal and herbicidal effects. In material science, it has been used as a precursor for the synthesis of novel materials, such as metal-organic frameworks and fluorescent dyes.
Mechanism of Action
The mechanism of action of 5-(3-methoxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione varies depending on its application. In cancer cells, it has been found to induce apoptosis by inhibiting the activity of the anti-apoptotic protein Bcl-2. In viruses, it has been shown to inhibit viral replication by targeting viral RNA polymerase. In bacteria, it has been found to disrupt bacterial cell membrane integrity. In insects and plants, it has been shown to interfere with key metabolic pathways.
Biochemical and Physiological Effects:
5-(3-methoxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have various biochemical and physiological effects, depending on its application. In cancer cells, it has been shown to decrease cell viability and induce cell death. In viruses, it has been found to reduce viral load and inhibit viral replication. In bacteria, it has been shown to inhibit bacterial growth and induce bacterial cell death. In insects and plants, it has been found to cause developmental abnormalities and reduce fertility.
Advantages and Limitations for Lab Experiments
5-(3-methoxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high yield, low cost, and broad range of applications. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers must take these factors into account when designing experiments involving 5-(3-methoxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Future Directions
There are several future directions for research involving 5-(3-methoxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. In medicine, it could be further studied as a potential treatment for various cancers and viral infections. In agriculture, it could be developed as a safer and more effective alternative to traditional pesticides and herbicides. In material science, it could be used as a building block for the synthesis of new materials with unique properties. Overall, 5-(3-methoxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has significant potential for various scientific applications and warrants further research.
properties
IUPAC Name |
(5E)-5-[(3-methoxyphenyl)methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-27-14-7-2-4-11(8-14)9-15-16(22)19-18(24)20(17(15)23)12-5-3-6-13(10-12)21(25)26/h2-10H,1H3,(H,19,22,24)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONTVRJLQSGMPC-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-methoxyphenyl)methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3678818.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3678824.png)
![2-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678826.png)

![N~1~-(4-chlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678834.png)
![1-(3,4-dichlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3678840.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3678847.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3678850.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3678855.png)
![3-bromo-4-ethoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B3678871.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678884.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678890.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3678898.png)